Agn-PC-0jsrjv
Description
Agn-PC-0jsrjv (CAS No. 1046861-20-4) is an aryl boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol. Key physicochemical and pharmacological properties include:
- LogP (partition coefficient): Calculated values range from 0.61 (SILICOS-IT) to 2.15 (XLOGP3), indicating moderate lipophilicity .
- Solubility: 0.24 mg/mL (0.00102 mol/L) in aqueous solutions, classified as "soluble" .
- Synthetic Accessibility: A score of 2.07, reflecting a straightforward synthesis route using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in tetrahydrofuran (THF)/water at 75°C for 1.33 hours .
Properties
CAS No. |
62108-35-4 |
|---|---|
Molecular Formula |
C9H21BSi |
Molecular Weight |
168.16 g/mol |
IUPAC Name |
3-dimethylboranylbut-2-en-2-yl(trimethyl)silane |
InChI |
InChI=1S/C9H21BSi/c1-8(10(3)4)9(2)11(5,6)7/h1-7H3 |
InChI Key |
GLLCJYKJDIPIGT-UHFFFAOYSA-N |
Canonical SMILES |
B(C)(C)C(=C(C)[Si](C)(C)C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Agn-PC-0jsrjv belongs to a class of halogen-substituted aryl boronic acids. Below is a structural and functional comparison with its closest analogs (similarity scores: 0.71–0.87) :
Table 1: Key Comparisons of this compound and Structural Analogs
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Similarity Score | LogP (XLOGP3) | Solubility (mg/mL) | Bioavailability Score |
|---|---|---|---|---|---|---|---|
| This compound | 1046861-20-4 | C₆H₅BBrClO₂ | 235.27 | 1.00 | 2.15 | 0.24 | 0.55 |
| (3-Bromo-5-chlorophenyl)boronic acid | 1072942-63-9 | C₆H₅BBrClO₂ | 235.27 | 0.87 | 2.10* | 0.21* | 0.50* |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | 1310356-60-1 | C₆H₄BBrCl₂O₂ | 269.72 | 0.78 | 2.45* | 0.18* | 0.40* |
| (4-Chloro-2-fluorophenyl)boronic acid | 352535-15-4 | C₆H₅BClFO₂ | 173.37 | 0.71 | 1.85* | 0.30* | 0.65* |
*Estimated based on structural analogs and computational models.
Key Findings:
Structural Differences :
- This compound contains bromine and chlorine substituents on the phenyl ring, whereas analogs like (4-Chloro-2-fluorophenyl)boronic acid replace bromine with fluorine , reducing steric hindrance and molecular weight .
- Increasing halogenation (e.g., (6-Bromo-2,3-dichlorophenyl)boronic acid) correlates with higher molecular weight (269.72 g/mol) and LogP (2.45), enhancing lipophilicity but reducing solubility .
Pharmacological Implications :
- This compound’s BBB permeability surpasses analogs with bulkier substituents, which exhibit lower bioavailability scores (e.g., 0.40 for 1310356-60-1) .
- The absence of fluorine in this compound may reduce metabolic stability compared to (4-Chloro-2-fluorophenyl)boronic acid but improves synthetic accessibility .
Synthetic Efficiency :
- This compound’s synthesis employs a palladium-catalyzed cross-coupling method, common in boronic acid production. Analogs with additional halogens require multi-step purification, lowering synthetic accessibility scores (e.g., <2.0 for 1310356-60-1) .
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